Octadecanoic acid, 10-formyl-, methyl ester
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Overview
Description
Octadecanoic acid, 10-formyl-, methyl ester is a chemical compound with the molecular formula C19H36O3. It is a derivative of octadecanoic acid (stearic acid) where a formyl group is attached at the 10th carbon and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 10-formyl-, methyl ester typically involves the formylation of octadecanoic acid followed by esterification. One common method is the Vilsmeier-Haack reaction, where octadecanoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 10th carbon. The resulting formylated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 10-formyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for aminolysis.
Major Products
Oxidation: Octadecanoic acid, 10-carboxylic acid.
Reduction: Octadecanoic acid, 10-hydroxyl-, methyl ester.
Substitution: Octadecanoic acid, 10-formyl-, ethyl ester (when reacted with ethanol).
Scientific Research Applications
Octadecanoic acid, 10-formyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of octadecanoic acid, 10-formyl-, methyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active formylated octadecanoic acid, which can then interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the formyl and ester groups, making it less reactive in certain chemical reactions.
10-Octadecenoic acid, methyl ester: Contains a double bond at the 10th carbon instead of a formyl group, leading to different chemical properties and reactivity.
Methyl stearate: The esterified form of octadecanoic acid without the formyl group, used primarily in the production of biodiesel and as a lubricant.
Uniqueness
Octadecanoic acid, 10-formyl-, methyl ester is unique due to the presence of both a formyl group and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
52414-69-4 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 10-formyloctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20(22)23-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
ILYUELCFQNJINY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC)C=O |
Origin of Product |
United States |
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